Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the two-step one-pot method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Research: The compound is studied for its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives such as:
- 3-substituted imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines with different substituents
Uniqueness
Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine atom and methoxypropan-2-yl group make it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C12H14BrN3O3 |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C12H14BrN3O3/c1-12(2,19-4)9-7(11(17)18-3)5-14-16-6-8(13)15-10(9)16/h5-6H,1-4H3 |
InChI Key |
JOFILDMQSQBQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=NN2C1=NC(=C2)Br)C(=O)OC)OC |
Origin of Product |
United States |
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